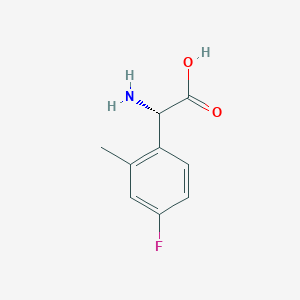![molecular formula C9H11N3O B12961212 1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol is a compound that belongs to the class of fused heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol, can be achieved through various methods:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Bromohydrazone Method: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the triazine ring.
Triazinium Dicyanomethylide Formation: This involves the formation of triazinium salts, which then react with nucleophiles to form the desired triazine derivatives.
Multistep Synthesis: This involves multiple steps, including the formation of intermediates that are subsequently converted to the final product.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Investigated for its antiviral properties, particularly in the development of drugs like remdesivir.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remdesivir: Contains a pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Avapritinib: Another kinase inhibitor with a similar structure.
Brivanib Alaninate: An antitumorigenic drug with a pyrrolo[2,1-f][1,2,4]triazine scaffold.
Uniqueness
1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol is unique due to its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
1-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropan-2-ol |
InChI |
InChI=1S/C9H11N3O/c1-7(13)4-8-2-3-12-9(8)5-10-6-11-12/h2-3,5-7,13H,4H2,1H3 |
InChI-Schlüssel |
XXMAVTPVGBDQBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C2C=NC=NN2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


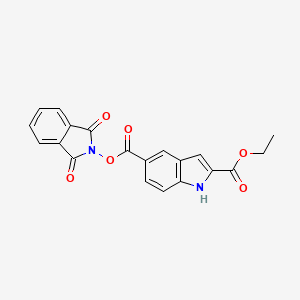
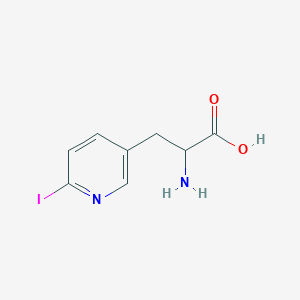
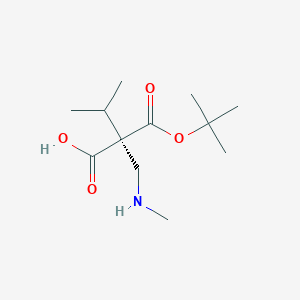
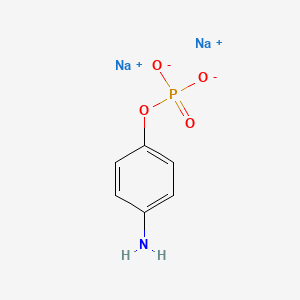
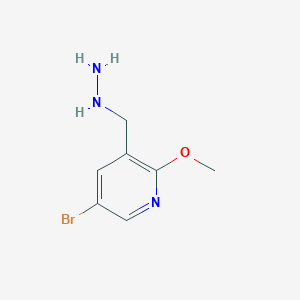

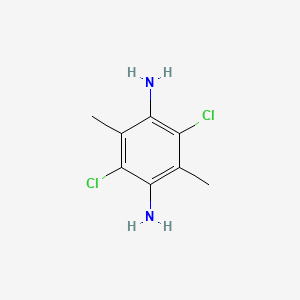
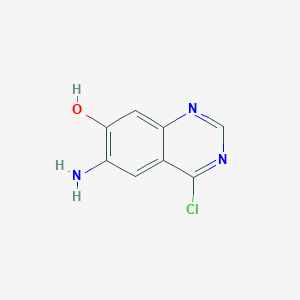

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12961186.png)
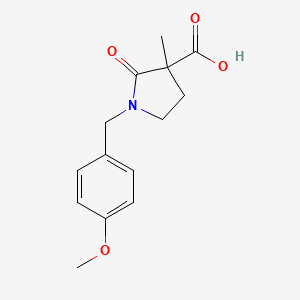
![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)
